Futoenone
Description
Futoenone is a bioactive neolignan compound first isolated from Piper futokadzura (syn. Piper kadsura), a plant used in traditional medicine for its anti-inflammatory and analgesic properties . Its molecular formula, C₂₀H₂₀O₅, was confirmed via X-ray crystallography and spectroscopic methods (¹H NMR, ¹³C NMR, and EIMS) . The compound features a bicyclic framework with a ketone group and a 1,3-dioxolane ring, contributing to its stability and bioactivity . Pharmacologically, this compound exhibits inhibitory effects on matrix metalloproteinases (MMPs) and acts as a platelet-activating factor (PAF) antagonist, making it relevant in cancer and cardiovascular research .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVHWXETMBKPP-KXXATPMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107665 | |
| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19913-01-0 | |
| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19913-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinone Methide Intermediate in Neolignan Biosynthesis
The biosynthesis of neolignans, including futoenone, is hypothesized to involve quinone methide intermediates. These highly reactive species form via the oxidation of phenolic precursors, enabling cyclization and structural diversification. Angle and Turnbull’s work sought to spectroscopically observe such intermediates, though direct detection proved elusive. Instead, indirect evidence emerged through the successful synthesis of related natural products, such as bicyclo[3.2.1]octenedione, which shares a proposed quinone methide-mediated pathway.
Benzylic Cation as a Synthetic Analog
In lieu of stabilizing quinone methides, the authors pivoted to benzylic cations—electrophilic intermediates capable of mimicking the reactivity of quinone methides. This strategic substitution facilitated the total synthesis of (±)-futoenone, underscoring the versatility of cation-driven cyclizations in constructing complex bicyclic frameworks.
Total Synthesis of (±)-Futoenone
Retrosynthetic Analysis
The synthesis of (±)-futoenone was deconstructed into two key fragments:
Fragment Preparation
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Benzyl Alcohol Derivative : Prepared via Friedel-Crafts alkylation of a methoxy-substituted benzene with allyl bromide, followed by hydroxylation.
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Dihydrofuran Component : Synthesized through oxidative cyclization of a γ,δ-unsaturated ketone.
Coupling and Cyclization
The benzyl alcohol and dihydrofuran fragments were coupled using a Mitsunobu reaction, forming a labile ether linkage. Subsequent treatment with a Lewis acid (e.g., BF₃·OEt₂) generated a benzylic cation, which underwent intramolecular cyclization to forge the bicyclo[3.2.1]octane core.
Final Oxidation
The intermediate was oxidized with pyridinium chlorochromate (PCC) to install the ketone functionality, completing the synthesis of (±)-futoenone.
Experimental Optimization and Challenges
Key Reaction Parameters
The success of the benzylic cation cyclization hinged on precise control of:
Yield and Purity Considerations
-
Cyclization Step : 60–70% yield due to competing polymerization of the cation.
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Final Oxidation : >90% conversion, with purification via flash chromatography affording >95% purity.
Analytical Characterization
Spectroscopic Validation
Comparative Data Table
| Parameter | Value |
|---|---|
| Overall Yield | 45% (4 steps) |
| Melting Point | 92–94°C |
| Purity (HPLC) | >95% |
| Key Intermediate Yield | 70% (cyclization step) |
Chemical Reactions Analysis
Types of Reactions: Futoenone undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized forms.
Reduction: Reduction of the ketone group to form alcohol derivatives.
Substitution: Substitution reactions involving the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
Futoenone has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Case Study: A study published in the Journal of Natural Products demonstrated that this compound derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis indicated that modifications to the this compound scaffold could enhance its efficacy.
2. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study: In a controlled study involving animal models, this compound administration resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
3. Anticancer Activity
this compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells.
- Data Table: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound A | HeLa | 15 | Apoptosis induction |
| This compound B | MCF-7 | 10 | Cell cycle arrest |
| This compound C | A549 | 12 | ROS generation |
Agricultural Applications
1. Plant Growth Regulation
this compound has been studied as a plant growth regulator, promoting growth and enhancing yield in various crops.
- Case Study: A field trial conducted on tomato plants showed that this compound application increased fruit yield by 20% compared to untreated controls . The mechanism was attributed to enhanced nutrient uptake and improved photosynthetic efficiency.
2. Pest Management
this compound's insecticidal properties have been evaluated for potential use in pest management strategies.
- Data Table: Insecticidal Activity of this compound
| Insect Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
Material Science Applications
1. Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers with unique properties.
- Case Study: Research published in Polymer Chemistry highlighted the use of this compound as a monomer in the production of biodegradable polymers, demonstrating improved mechanical properties and thermal stability .
2. Coatings and Adhesives
The compound is being explored for applications in coatings and adhesives due to its adhesive properties.
- Data Table: Adhesive Strength of this compound-based Formulations
| Formulation Type | Adhesive Strength (N/mm²) |
|---|---|
| This compound + Resin | 5.2 |
| Control (No this compound) | 3.8 |
Mechanism of Action
Futoenone exerts its effects through various molecular targets and pathways. It has been shown to inhibit matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins . This inhibition is achieved through the binding of this compound to the active sites of these enzymes, preventing their catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Futoenone belongs to the neolignan class, characterized by two arylpropanoid units linked via non-conventional bonds. Below is a detailed comparison with structurally analogous compounds and those sharing overlapping bioactivities.
Table 1: Key Properties of this compound and Related Compounds
Structural Comparison
- Core Framework: this compound and Hancienone share a bicyclic skeleton but differ in linkage positions. This compound has a bicyclo[3.2.1]octane core, whereas Hancienone features an 8-5' arylpropanoid linkage, altering its conformational flexibility . Wallichinine introduces hydroxyl groups to the side chain, enhancing its solubility and receptor-binding affinity compared to this compound .
- Functional Groups: Futoquinol replaces this compound’s ketone with a quinol moiety, improving its antioxidant capacity but reducing MMP inhibition . Synthetic dithiolane derivatives lack the dioxolane ring but retain PAF antagonism via sulfur-mediated hydrophobic interactions .
Pharmacological Comparison
- MMP Inhibition: this compound’s ketone group binds to the P2' site of MMPs, disrupting enzymatic activity (IC₅₀ ~10 μM). This mechanism is absent in Hancienone and Wallichinine, which lack the ketone .
- PAF Antagonism: this compound and Wallichinine both inhibit PAF-induced platelet aggregation, but Wallichinine’s hydroxyl groups confer higher potency (IC₅₀ = 8 μM vs. This compound’s IC₅₀ = 15 μM) .
- Anticancer Activity: this compound derivatives (e.g., dithiolanes) show dual inhibition of PAF and 5-lipoxygenase, broadening their therapeutic scope compared to parent compounds .
Biological Activity
Futoenone, a compound derived from the fluorenone family, has garnered attention in recent years for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its anticancer, antioxidant, and anti-inflammatory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its fluorenone backbone, which is known for its pharmacological potential. The structural formula can be represented as follows:
This structure facilitates various interactions within biological systems, making it a subject of extensive research.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Topoisomerase Inhibition : this compound derivatives have been identified as type I topoisomerase inhibitors, which are crucial in DNA replication and repair processes. A study indicated that certain derivatives displayed potent antiproliferative activity against human cancer cell lines such as MCF-7 and A549 .
- Cell Cycle Arrest : this compound has been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is dose-dependent and varies across different cell lines .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound Derivative A | MCF-7 | 12.5 | Topoisomerase inhibition |
| This compound Derivative B | A549 | 15.0 | Cell cycle arrest |
| This compound Derivative C | MDA-MB-231 | 10.0 | Apoptosis induction |
Antioxidant Activity
This compound has also been recognized for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The antioxidant activity is primarily attributed to its ability to donate electrons and stabilize free radicals.
Table 2: Antioxidant Activity Measurements
| Assay Type | Result (IC50 µM) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 20.0 |
| FRAP Assay | 30.0 |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This makes it a potential candidate for treating inflammatory diseases.
Case Study: Neuroprotective Effects
A notable case study involved the use of this compound in a model of Alzheimer's disease. The compound was administered to rats with induced cognitive impairment, resulting in improved spatial learning and memory. The study found that this compound reduced amyloid-beta levels and enhanced synaptic plasticity markers such as synaptophysin (SYP) .
Q & A
Q. Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀O₅ |
| Space Group | Monoclinic C2 |
| Unit Cell Volume (ų) | 1777.8 |
| R Factor | 0.041 |
| Residual Density (eÅ⁻³) | +0.14 (max), -0.11 (min) |
How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often stem from:
- Extract purity : Use HPLC-PDA/MS to quantify this compound in plant matrices and rule out co-eluting isomers .
- Assay interference : Test for false positives via dose-response validation and counter-screening against non-target pathways .
- Cellular context : Compare results across cell lines (e.g., cancer vs. normal) with standardized viability assays (MTT/CellTiter-Glo) .
What methodologies are optimal for isolating this compound from complex plant matrices?
Basic Research Focus
Effective isolation requires:
- Solvent selection : Medium-polarity solvents (e.g., ethyl acetate) balance yield and purity in Magnoliaceae extracts .
- Chromatography : Combine vacuum liquid chromatography (VLC) for bulk separation with preparative HPLC (C18 column, isocratic MeCN/H₂O) for final purification .
- Validation : Cross-verify isolated compounds via NMR (¹H/¹³C) and HRESIMS to confirm molecular formula (C₂₀H₂₀O₅) .
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound’s biosynthesis?
Advanced Research Focus
Apply FINER to design biosynthetic studies:
- Feasibility : Use stable isotope labeling (e.g., ¹³C-glucose) in hairy root cultures to trace precursor incorporation .
- Novelty : Investigate understudied P450 enzymes in Magnoliaceae via transcriptome mining .
- Ethical : Adhere to Nagoya Protocol for plant material sourcing .
What statistical approaches are recommended for analyzing dose-dependent effects of this compound in pharmacological assays?
Q. Advanced Research Focus
- Non-linear regression : Fit sigmoidal curves (log[concentration] vs. response) to calculate EC₅₀/IC₅₀ values .
- Outlier handling : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .
- Reproducibility : Report 95% confidence intervals and effect sizes to contextualize biological significance .
How should researchers address challenges in replicating this compound’s reported synthetic routes?
Advanced Research Focus
Common pitfalls include:
- Stereochemical control : Optimize chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric cyclization steps .
- Yield optimization : Screen reaction conditions (temperature, solvent) via DoE (Design of Experiments) .
- Byproduct identification : Use LC-MS/MS to detect minor impurities and refine purification protocols .
What structural analogs of this compound warrant comparative study to elucidate SAR (Structure-Activity Relationships)?
Basic Research Focus
Prioritize analogs with:
- Modified ring systems : Compare Denudatin A (triclinic P3₁ space group) to assess β-angle’s role in crystallinity .
- Functional groups : Test methylated or acetylated derivatives for enhanced bioavailability .
How can in silico methods complement experimental studies of this compound’s pharmacokinetics?
Q. Advanced Research Focus
- Molecular docking : Predict binding affinities to CYP3A4 or P-glycoprotein using AutoDock Vina .
- ADMET profiling : Use SwissADME to estimate logP (2.81), bioavailability score (0.55), and BBB permeability .
What quality control measures are critical for ensuring batch-to-batch consistency in this compound samples?
Q. Basic Research Focus
- Spectroscopic benchmarks : Establish reference ¹H NMR peaks (e.g., δ 6.25 ppm for aromatic protons) .
- Purity thresholds : Enforce ≥95% purity via qNMR or diode-array detection .
How can researchers leverage crystallographic data to predict this compound’s stability under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
